Bis-(4-nitrophenyl)-2-nitrophenylamine
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Overview
Description
Bis-(4-nitrophenyl)-2-nitrophenylamine is an organic compound characterized by the presence of nitro groups attached to phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis-(4-nitrophenyl)-2-nitrophenylamine typically involves the nitration of aniline derivatives. One common method includes the reaction of 4-nitroaniline with 2-nitrochlorobenzene under specific conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide, and the mixture is heated to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Bis-(4-nitrophenyl)-2-nitrophenylamine undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of oxidized products, depending on the specific conditions used.
Scientific Research Applications
Bis-(4-nitrophenyl)-2-nitrophenylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Bis-(4-nitrophenyl)-2-nitrophenylamine involves its interaction with molecular targets through its nitro groups. These groups can participate in redox reactions, leading to the formation of reactive intermediates that can interact with various biological molecules. The pathways involved may include the activation of specific enzymes or the modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Bis-(4-nitrophenyl)phosphate: Similar in structure but contains a phosphate group instead of an amine.
Bis-(4-nitrophenyl)squaramide: Contains a squaramide group, which affects its chemical properties and applications.
Uniqueness
Bis-(4-nitrophenyl)-2-nitrophenylamine is unique due to the presence of multiple nitro groups attached to phenyl rings, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in multiple fields make it a compound of significant interest.
Properties
IUPAC Name |
2-nitro-N,N-bis(4-nitrophenyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O6/c23-20(24)15-9-5-13(6-10-15)19(14-7-11-16(12-8-14)21(25)26)17-3-1-2-4-18(17)22(27)28/h1-12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBKGZJVRNHUHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661814 |
Source
|
Record name | 2-Nitro-N,N-bis(4-nitrophenyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117847-23-1 |
Source
|
Record name | 2-Nitro-N,N-bis(4-nitrophenyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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